1-(Trichloromethyl)-4-(trifluoromethyl)benzene

Descripción

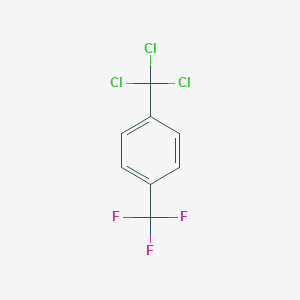

1-(Trichloromethyl)-4-(trifluoromethyl)benzene (C₆H₄(CCl₃)(CF₃)) is a disubstituted benzene derivative featuring a trichloromethyl (-CCl₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position.

The trichloromethyl group is a bulky, strongly electron-withdrawing substituent due to the inductive effects of chlorine atoms, while the trifluoromethyl group is similarly electron-withdrawing but less sterically demanding. This combination likely results in unique reactivity, thermal stability, and solubility profiles, making the compound of interest in agrochemical, pharmaceutical, and materials science applications.

Propiedades

IUPAC Name |

1-(trichloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFZDVDWIVFEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161056 | |

| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-96-1 | |

| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13947-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trichloromethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and application of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Trichloromethyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(Trichloromethyl)-4-(trifluoromethyl)benzene serves as an intermediate in the production of more complex fluorinated compounds. Its synthesis typically involves chlorination of para-xylene followed by fluorination. The general reaction pathway can be outlined as follows:

- Chlorination : Para-xylene is chlorinated using chlorine gas to yield bis(trichloromethyl)benzene.

- Fluorination : The resulting compound is then fluorinated using hydrogen fluoride to produce this compound.

This compound is characterized by a high melting point (approximately 111°C), making it a solid at room temperature, which can be advantageous in handling and storage .

Solvent Use

This compound is utilized as a solvent in various industrial applications. It has been reported to be effective in:

- Fabric stain removal : Used in solvent-based products for removing cosmetic stains.

- Coatings and inks : Acts as a solvent in coatings, inks, toners, and floor wax finishes.

- Concrete sealers and stain strippers : Employed in formulations for construction-related products .

Intermediate for Fluorinated Compounds

The compound is a precursor for synthesizing other trifluoromethylated compounds, particularly bis(trifluoromethyl)benzene, which is valuable in pharmaceuticals and agrochemicals. Its ability to introduce trifluoromethyl groups into organic molecules enhances the biological activity of resultant compounds .

Safety and Environmental Considerations

Given its chlorinated nature, this compound raises health concerns regarding exposure and environmental impact. Evaluations indicate potential human health risks associated with its use:

- Toxicity : The compound may pose risks through inhalation or skin contact, necessitating appropriate safety measures during handling.

- Environmental impact : As a persistent organic pollutant (POP), it is crucial to assess its degradation and accumulation in the environment .

Case Study 1: Synthesis Efficiency

A study conducted by Murray et al. demonstrated an efficient method for synthesizing bis(trifluoromethyl)benzene from this compound using a controlled fluorination process. The research highlighted the importance of reaction conditions (temperature and pressure) in maximizing yield while minimizing by-products .

Case Study 2: Industrial Application Evaluation

An evaluation report from the Australian Industrial Chemicals Introduction Scheme (AICIS) detailed the use of this compound as a solvent in various consumer products. It underscored the need for regulatory oversight due to potential health risks associated with prolonged exposure to such chemicals .

Tables

| Application Area | Specific Uses | Health Considerations |

|---|---|---|

| Solvent | Fabric stain removal, coatings, inks | Potential toxicity through exposure |

| Chemical Synthesis | Precursor for bis(trifluoromethyl)benzene | Environmental persistence |

| Industrial Products | Concrete sealers, stain strippers | Regulatory oversight needed |

Mecanismo De Acción

The mechanism of action of 1-(Trichloromethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact mechanism can vary depending on the context and application.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

1-Chloro-4-(trifluoromethyl)benzene (CAS 98-56-6)

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.56 g/mol

- Properties : The chloro substituent at the 1-position introduces moderate electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and thermal stability. This compound is widely used as a solvent and intermediate in organic synthesis.

- Synthesis : Typically prepared via chlorination of toluene derivatives or Friedel-Crafts reactions .

Comparison: Replacing the chloro group with trichloromethyl (-CCl₃) increases steric bulk and electron-withdrawing capacity.

1-Ethynyl-4-(trifluoromethyl)benzene

- Molecular Formula : C₉H₅F₃

- Properties : The ethynyl group (-C≡CH) introduces sp-hybridized carbon, enabling conjugation and participation in click chemistry (e.g., azide-alkyne cycloadditions) .

- Applications : Used in palladium-catalyzed coupling reactions to generate biaryl structures .

Comparison : The trichloromethyl group lacks the reactivity of ethynyl but offers greater stability under acidic or oxidative conditions.

1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB)

- Properties: The phenylseleno group (-SePh) confers redox activity, enabling catalytic roles in peroxide decomposition . PSTMB exhibits anticancer activity by inhibiting lactate dehydrogenase .

- Comparison : Unlike PSTMB, 1-(Trichloromethyl)-4-(trifluoromethyl)benzene lacks redox-active substituents but may show higher chemical inertness.

Physical and Chemical Properties

Actividad Biológica

1-(Trichloromethyl)-4-(trifluoromethyl)benzene, also known as benzene, 1-chloro-4-(trifluoromethyl)-, is a halogenated aromatic compound with significant industrial applications. Its biological activity has been a subject of various studies, particularly regarding its toxicity, environmental impact, and potential effects on human health.

This compound is characterized by its trifluoromethyl and trichloromethyl substituents, which impart unique chemical properties. These halogen groups can influence the compound's reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its toxicity, potential for sensitization, and metabolic pathways.

Toxicity Studies

- Acute Toxicity : In studies involving rats, the compound demonstrated a significant distribution profile post-exposure. Following inhalation exposure, the highest concentrations were found in adipose tissue, followed by lungs and liver. Most of the chemical was exhaled unmetabolized within six hours .

- Chronic Exposure : Long-term exposure studies indicated that while the compound could cause mild liver and kidney effects at high doses, it was not classified as a serious systemic health hazard. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .

Sensitization Potential

The compound exhibited weak sensitization potential in various assays:

- In a Local Lymph Node Assay (LLNA), stimulation indices (SI) indicated a weak response at concentrations of 50% and above. The EC3 (effective concentration producing a threefold increase in lymphocyte proliferation) was found to be 53.1%, confirming its low sensitization potential .

Metabolism and Pharmacokinetics

Research indicates that upon oral administration, a significant portion of this compound is rapidly transported to the lungs and exhaled. Metabolites identified in urine include glucuronides and mercapturic acid conjugates .

Half-life

The biological half-life in blood following intravenous administration was reported to be approximately 19 hours .

Environmental Impact

The compound has been studied for its photolytic degradation products. It can degrade under UV light to produce trifluoroacetic acid (TFA), which raises concerns regarding its environmental persistence and potential ecological effects .

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

- Occupational Exposure : Workers in industries utilizing this compound have reported respiratory issues linked to inhalation exposure. Monitoring studies have shown elevated levels of the compound in workplace air samples.

- Animal Studies : Repeated dose toxicity studies in mice revealed dose-dependent nephropathy starting from doses of 50 mg/kg/day. Clinical signs included behavioral changes such as burrowing and face rubbing in bedding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Trichloromethyl)-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation. Begin with a toluene derivative, introducing the trifluoromethyl (-CF₃) group via electrophilic aromatic substitution using trifluoromethyl iodide (CF₃I) under catalytic Lewis acid conditions (e.g., AlCl₃). Subsequent trichloromethyl (-CCl₃) introduction can be achieved via radical chlorination of a methyl group using Cl₂ under UV light. Optimize yields by controlling stoichiometry (e.g., excess Cl₂ for complete chlorination) and reaction time (monitored via GC-MS). Purification involves fractional distillation or column chromatography using hexane/ethyl acetate gradients .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and substituent effects. The deshielding of protons adjacent to -CF₃ and -CCl₃ groups provides distinct splitting patterns.

- IR Spectroscopy : Confirm functional groups via C-F stretches (1100–1250 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (expected m/z for C₈H₄Cl₃F₃: ~272.91) and fragmentation patterns.

- Boiling Point/Physical Properties : Cross-reference with CRC Handbook data for analogous halogenated benzenes (e.g., (Trifluoromethyl)benzene: bp 102.3°C; (Trichloromethyl)benzene: bp 220°C) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests show degradation under prolonged UV exposure due to C-Cl bond cleavage. Store in amber glass at ≤4°C under inert atmosphere (Ar/N₂). Monitor decomposition via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Shelf life extends to 12 months when stabilized with 0.1% BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How do the electronic effects of -CF₃ and -CCl₃ substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), directing EAS to the meta position, while -CCl₃ exhibits weaker deactivation. Competitive directing effects can be studied using nitration (HNO₃/H₂SO₄) or sulfonation. Analyze regioselectivity via NMR and computational modeling (DFT calculations for charge distribution). Contrast with halogenated analogs (e.g., 1-Chloro-4-(trifluoromethyl)benzene) to isolate substituent impacts .

Q. What are the environmental persistence and toxicity profiles of this compound?

- Methodological Answer : Follow EPA testing frameworks (e.g., OECD 301B for biodegradation). Aerobic degradation studies in soil/water systems show slow breakdown (half-life >180 days) due to halogen stability. Use LC-MS to detect metabolites like trifluoroacetic acid (TFA). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) reveal moderate toxicity (EC₅₀: 2–5 mg/L). Compare with structurally similar compounds (e.g., PCBTF) to assess bioaccumulation potential .

Q. How does the compound interact with biological targets, and what are its implications in medicinal chemistry?

- Methodological Answer : Preliminary docking studies suggest affinity for cytochrome P450 enzymes due to halogen-π interactions. Validate via in vitro enzyme inhibition assays (e.g., CYP3A4 inhibition using fluorogenic substrates). Toxicity screening in HepG2 cells (IC₅₀) identifies hepatotoxicity thresholds. Structural analogs (e.g., 1-Methyl-2-nitro-4-(trifluoromethyl)benzene) show antimicrobial activity, guiding SAR (structure-activity relationship) studies .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports nitration yields >80% under mild conditions, while notes <50% yields for radical chlorination. Resolve by optimizing Cl₂ flow rate and UV intensity.

- Environmental Half-Life : EPA data () conflicts with industry studies () due to differing test systems. Standardize using OECD protocols for comparability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.